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Get Quote

The table below summarizes key derivatives and their experimental bioactivity data, providing a comparative

overview for researchers.

Derivative Name
Core
Structural
Modification

Biological
Activity &
Model
System

Potency
(IC₅₀ /
EC₅₀)

Reference
Compound
& Potency

Key
Experimental
Findings &
Proposed
Mechanism

CDDO-Me
(Bardoxolone
methyl) [1] [2] [3]

Introduction
of cyano and

two keto
groups, C-28

methyl ester
[1]

Anti-cancer /
Anti-

inflammatory
(Clinical

trials) [2] [3]

N/A (Over
200,000x

more potent
than OA in

initial
assays) [1]

Oleanolic
Acid

Activates Nrf2
pathway;

inhibits NF-κB
signaling;

multifunctional
agent [3].

Lactone 6 [4] C-12
carbonyl, C-

17 carboxyl
group

involved in
lactone

formation [4]

Cytotoxicity
(In vitro

cancer cell
lines) [4]

< 5 µM
(IC₅₀) [4]

Oleanolic
Acid

Molecular
docking

showed strong
interactions

with EGFR
tyrosine kinase

domain (e.g.,
LYS 721, ASP

831) [4].
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Derivative A5 [5] C-3
substituted

benzyl amide
[5]

Anti-
influenza A

virus (IAV) /
In vitro and

in vivo [5]

0.96 µM
(IC₅₀,

polymerase
inhibition);

0.60 - 1.83
µM (EC₅₀,

antiviral) [5]

Oseltamivir Disrupts PAC–
PB1N protein

interaction in
viral RNA

polymerase;
synergizes with

oseltamivir;
attenuates

virus-induced
cytokine

response [5].

SZC014 [6] Synthetic

derivative [6]

Anti-breast

cancer (In
vitro) [6]

Stronger

viability
reduction

than OA [6]

Oleanolic

Acid

Induces G1

phase cell
cycle arrest,

apoptosis
(↑Bax/Bcl-2,

↑PARP
cleavage);

inhibits Akt/NF-
κB pathways

[6].

3-
Hydroxyiminoolean-
12-en-28-oic acid
morpholide [3]

C-3 oxime,

C-28
morpholide

[3]

Anti-cancer /

In vitro [3]

Highly

active [3]

Oleanolic

Acid

An OA oxime;

enhances anti-
cancer activity

of standard
NSAIDs;

targets Nrf2
and NF-κB

signaling [3].
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11-Oxooleanolic
acid derivatives [7]

C-11 keto
group [7]

Anti-
inflammatory

(LPS-
activated

BV2
microglia

cells) [7]

Stronger
effects than

OA [7]

Oleanolic
Acid

Suppresses
NO and pro-

inflammatory
cytokines (IL-

1β, IL-6, TNF-
α); increases

anti-
inflammatory

IL-10 [7].

Experimental Protocols for Key Assays

For scientists seeking to replicate or design studies, here are methodologies commonly used to generate the

data above.

Cytotoxicity/Cell Viability (MTT Assay) [8] [6]: Cells are seeded in 96-well plates and treated with

compounds for 24-72 hours. MTT reagent is added and converted to purple formazan by living cells.

The formazan is solubilized, and absorbance is measured at 570 nm. Cell viability is calculated as a

percentage of the untreated control, and IC₅₀ values are determined via non-linear regression analysis

[8] [6].

Anti-viral Activity (Plaque Reduction Assay) [5]: Cell monolayers are infected with virus pre-

incubated with serial compound dilutions. After adsorption, an overlay medium is added. Plaques are

counted following incubation and staining. The EC₅₀ (concentration reducing 50% of plaques) is

calculated. Cytotoxicity is assessed in parallel to determine Selectivity Index (SI = CC₅₀ / EC₅₀) [5].

Anti-inflammatory Activity (NO and Cytokine Inhibition in LPS model) [7]: Macrophage or

microglial cells are pre-treated with compounds, then stimulated with LPS. Nitric oxide (NO)
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production is measured in culture supernatant using the Griess reaction. Pro-inflammatory cytokines

(TNF-α, IL-6, IL-1β) are quantified using ELISA kits [7].

Molecular Docking (Target Interaction Analysis) [4]: The 3D structure of target protein is obtained

from PDB. The ligand structure is optimized and converted to a suitable format. Docking simulations

are performed using software to predict binding pose and affinity. Key interactions (H-bonds,

hydrophobic, ionic) with specific amino acid residues are analyzed [4].

Structure-Activity Relationship (SAR) Insights

Understanding how chemical modifications enhance potency is crucial for rational drug design.

Modifying the C-28 Carboxyl Group: Esterification or amidation significantly enhances antitumor
activity [7] [3]. Converting to a methyl ester (CDDO-Me) or morpholide greatly increases potency [1]

[3].
Introducing Electrophilic Moieties: Adding α-cyano-α,β-unsaturated carbonyl systems (as in

CDDO) creates powerful Michael acceptors. These groups react with nucleophilic cysteine residues
on Keap1, leading to potent Nrf2 activation [6] [3].

Functionalizing the C-3 Hydroxyl Group: Oxidation to a ketone or formation of oximes can boost
activity [9] [3]. Introducing specific side chains at C-3 can modulate solubility, membrane permeability,

and interaction with target proteins [8].
Modifying the C-ring and C-12 Position: Introducing a carbonyl group at C-12 is highly favorable for

cytotoxic activity [4]. This modification is present in the highly active CDDO series and lactone
derivatives [1] [4].

Mechanism of Action: Nrf2/NF-κB Pathways

The most potent OA derivatives often act as multifunctional agents, modulating interconnected signaling

pathways. The following diagram illustrates the core mechanism shared by potent derivatives like CDDO-

Me.
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This diagram shows the dual-pathway mechanism: potent OA derivatives simultaneously activate the

Nrf2-mediated antioxidant response and inhibit the NF-κB-driven inflammatory response [3]. This

multifunctional action is a key reason for their enhanced efficacy over the parent OA.

Research Implications and Future Directions

The data indicates that strategic chemical modification transforms OA from a mildly active compound into a

source of potent, drug-like candidates.
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Enhanced Potency and Selectivity: Derivatives like SZC014 show greater specificity for cancer

cells than OA [6]. Structural optimization improves the therapeutic window.
Overcoming Limitations: Semisynthetic derivatives address OA's poor aqueous solubility and low

oral bioavailability, enabling clinical translation [1] [2].
Synergistic Potential: Combining OA derivatives with existing drugs (e.g., A5 with oseltamivir) can

yield synergistic effects, overcoming drug resistance [5].

Future work should focus on further ADMETox optimization, developing targeted delivery systems, and

exploring combination therapies for complex diseases like cancer and neurodegenerative disorders [4] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Oleanolic Acid and Its Derivatives: Biological Activities and ... [pmc.ncbi.nlm.nih.gov]

2. Recent advances in the chemistry and biology of oleanolic ... [sciencedirect.com]

3. Anti-Cancer Potential of Synthetic Oleanolic Acid ... [mdpi.com]

4. Oleanolic Acid Lactones as Effective Agents in the Combat ... [pmc.ncbi.nlm.nih.gov]

5. A novel C-3-substituted oleanolic acid benzyl amide ... [sciencedirect.com]

6. Exploring the therapeutic potential of oleanolic acid and its ... [link.springer.com]

7. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives ... [pmc.ncbi.nlm.nih.gov]

8. Biological Properties of Oleanolic Acid Derivatives Bearing ... [mdpi.com]

9. Biological Activities of Novel Oleanolic Acid Derivatives from ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Oleanolic Acid Derivatives Potency Comparison]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b003575#oleanolic-acid-

derivative-potency-comparison]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 7 Tech Support

https://link.springer.com/article/10.1007/s13205-025-04209-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150249/
https://www.sciencedirect.com/science/article/abs/pii/S0223523424004999
https://www.sciencedirect.com/science/article/pii/S221138352500365X
https://pmc.ncbi.nlm.nih.gov/articles/PMC12072072/
https://www.mdpi.com/1420-3049/26/16/4957
https://www.smolecule.com/products/s003575?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150249/
https://www.sciencedirect.com/science/article/abs/pii/S0223523424004999
https://www.mdpi.com/1420-3049/26/16/4957
https://pmc.ncbi.nlm.nih.gov/articles/PMC12072072/
https://www.sciencedirect.com/science/article/pii/S221138352500365X
https://link.springer.com/article/10.1007/s13205-025-04209-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC11279785/
https://www.mdpi.com/1422-0067/25/15/8480
https://pmc.ncbi.nlm.nih.gov/articles/PMC11243203/
https://www.smolecule.com/products/b003575#oleanolic-acid-derivative-potency-comparison
https://www.smolecule.com/products/b003575#oleanolic-acid-derivative-potency-comparison
https://www.smolecule.com/products/b003575#oleanolic-acid-derivative-potency-comparison
https://www.smolecule.com/products/s003575?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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